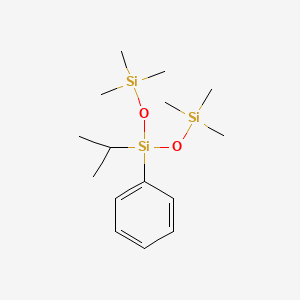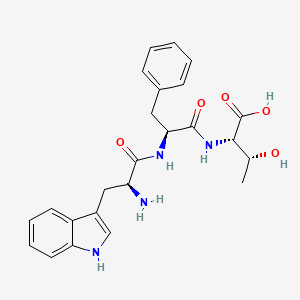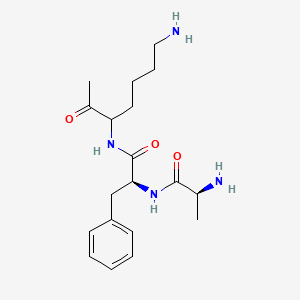
L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide is a synthetic compound that belongs to the class of peptides Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide typically involves the coupling of amino acids using peptide bond formation techniques. Common methods include:
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC and bases like DIPEA.
Solution-phase peptide synthesis: This method involves the coupling of amino acids in solution, often using similar reagents and conditions as SPPS.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that use SPPS techniques. These machines can efficiently produce large quantities of peptides with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid side chains, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Substitution: Substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-phenylalaninamide: A simpler peptide with similar structural features.
L-Alanyl-N-(2-oxoheptan-3-yl)-L-phenylalaninamide: A compound with a similar backbone but different side chain modifications.
Uniqueness
L-Alanyl-N-(7-amino-2-oxoheptan-3-yl)-L-phenylalaninamide is unique due to its specific amino acid sequence and side chain modifications, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
767268-13-3 |
|---|---|
Formule moléculaire |
C19H30N4O3 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(2S)-N-(7-amino-2-oxoheptan-3-yl)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C19H30N4O3/c1-13(21)18(25)23-17(12-15-8-4-3-5-9-15)19(26)22-16(14(2)24)10-6-7-11-20/h3-5,8-9,13,16-17H,6-7,10-12,20-21H2,1-2H3,(H,22,26)(H,23,25)/t13-,16?,17-/m0/s1 |
Clé InChI |
KDUMGFWXWHDNPU-KAKCIXEOSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)C)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)

![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)

![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)
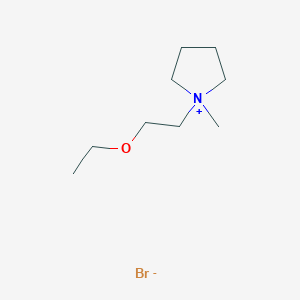
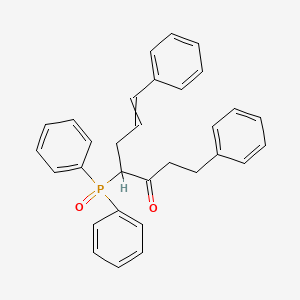
methanone](/img/structure/B14210364.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
